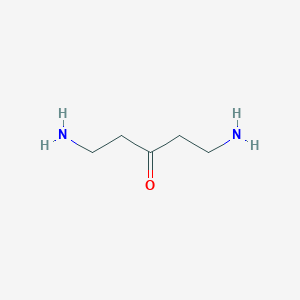

1,5-Diaminopentan-3-one

Description

Structure

3D Structure

Properties

CAS No. |

52043-62-6 |

|---|---|

Molecular Formula |

C5H12N2O |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

1,5-diaminopentan-3-one |

InChI |

InChI=1S/C5H12N2O/c6-3-1-5(8)2-4-7/h1-4,6-7H2 |

InChI Key |

KJGMCIWRNDQSCC-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)C(=O)CCN |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1,5 Diaminopentan 3 One

Reactivity of the Ketone Functionality

The carbonyl group in 1,5-diaminopentan-3-one is a key reactive site, characterized by the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. A significant reaction in this class is the reduction of the ketone to a secondary alcohol. For instance, the treatment of this compound dihydrochloride (B599025) with a reducing agent like sodium borohydride (B1222165) yields the corresponding 1,5-diaminopentan-3-ol. core.ac.uk This transformation is analogous to the reduction of similar ketones, such as the conversion of 1,5-dichloropentan-3-one (B1296641) to 1,5-dichloropentan-3-ol (B12970595) using agents like sodium borohydride or lithium aluminum hydride.

| Reaction Type | Reagent | Product | Reference |

| Reduction | Sodium borohydride | 1,5-Diaminopentan-3-ol | core.ac.uk |

Condensation Reactions Involving the Ketone Group

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are characteristic of ketones. wikipedia.org While specific examples of aldol (B89426) or Knoevenagel condensations for this compound are not extensively documented in readily available literature, its most significant condensation pathway involves the reaction of the ketone with primary amines to form Schiff bases. This reaction is pivotal for the formation of macrocyclic structures and is detailed further in section 3.2.2.

Reactivity of the Primary Amine Functionalities

The two primary amine groups at the terminal positions of the carbon chain are nucleophilic and basic, allowing for a range of common amine reactions.

Acylation and Alkylation Reactions of Amino Groups

The primary amino groups of this compound are expected to readily undergo acylation and alkylation. Acylation, the reaction with acyl halides or anhydrides, would form amide linkages. Alkylation, reacting with alkyl halides, would lead to secondary or tertiary amines, and potentially quaternary ammonium (B1175870) salts. While specific studies detailing these reactions on this compound are sparse, the reactivity is well-established for amino alcohols and diamines, which share functional group similarities. smolecule.comtandfonline.com For example, general alkylation of amines with alcohols is a common industrial preparation method. sigmaaldrich.com

Formation of Imines and Schiff Bases

The reaction between the primary amine groups of one molecule and the ketone group of another, or with an external carbonyl compound, leads to the formation of an imine or Schiff base (–C=N–). core.ac.ukjmchemsci.com This condensation reaction is a cornerstone of the chemistry of this compound and its derivatives, serving as the foundation for creating larger, complex molecules. vulcanchem.commdpi.com The formation of Schiff bases from this compound is a key step in the synthesis of polynuclear macrocyclic complexes, often using metal ions as templates to direct the cyclization. researchgate.netresearchgate.net

Cyclization Reactions and Formation of Heterocyclic and Macrocyclic Structures

The strategic positioning of two nucleophilic amine groups and an electrophilic ketone group within the same molecule makes this compound an ideal precursor for synthesizing cyclic compounds. The reactions typically involve a metal-templated Schiff base condensation with a dicarbonyl compound.

A well-documented example is the [2+2] macrocyclization reaction. In this process, two molecules of a diamine/diamino alcohol and two molecules of a dialdehyde (B1249045) react to form a large ring structure. Specifically, the related compound 1,5-diaminopentan-3-ol has been used in template reactions with dicarbonyl compounds like 2,6-diformyl-4-methylphenol in the presence of metal ions (e.g., Cu(II), Pb(II)) to produce binucleating macrocycles. researchgate.netresearchgate.net The reaction proceeds through the formation of imine bonds between the amine groups of the pentane (B18724) derivative and the aldehyde groups of the phenol (B47542). The resulting macrocycle possesses distinct coordination sites capable of binding multiple metal ions. researchgate.net Although these examples start from the alcohol (1,5-diaminopentan-3-ol), the synthetic pathway relies on the reactivity of the amine groups, which is identical in this compound.

| Reactants | Reaction Type | Product Type | Key Features | Reference |

| 1,5-Diaminopentan-3-ol + 2,6-Diformyl-4-methylphenol | [2+2] Schiff Base Condensation (Template Synthesis) | Binucleating Macrocycle | Forms a large ring with two dissimilar metal coordination sites. | researchgate.netresearchgate.net |

| This compound | Potential for Intramolecular Cyclization | Heterocyclic compounds | The bifunctionality allows for potential ring-closing reactions. | mdpi.combeilstein-journals.org |

This template-driven approach is a powerful strategy in supramolecular chemistry, allowing for the construction of large, organized molecular assemblies from simpler building blocks. ua.edumdpi.com

Advanced Characterization and Structure Elucidation of 1,5 Diaminopentan 3 One and Its Derivatives

Spectroscopic Techniques for Molecular Structure Analysis

Spectroscopy is a cornerstone in the chemical analysis of 1,5-diaminopentan-3-one, providing detailed information about its atomic and molecular structure through the interaction of electromagnetic radiation with the sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized to confirm the connectivity and chemical environment of each atom.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the number of different types of protons and their neighboring environments. For a related compound, 1,5-diaminopentan-3-ol dihydrochloride (B599025), the amine proton signals are observed in the range of δ 2.5–3.5 ppm.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., whether it is part of an alkyl chain or a carbonyl group).

Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | H₂N- | ~1.0-3.0 | Broad singlet | Chemical shift can vary with solvent and concentration. |

| ¹H | -CH ₂-CH₂-NH₂ | ~2.7-2.9 | Triplet | Adjacent to a CH₂ group. |

| ¹H | -CH ₂-C(O)- | ~2.5-2.7 | Triplet | Adjacent to a CH₂ group. |

| ¹³C | C=O | ~205-220 | Singlet | Typical range for a ketone carbonyl carbon. |

| ¹³C | C H₂-NH₂ | ~40-50 | Singlet | Carbon adjacent to an amine group. |

| ¹³C | C H₂-C(O) | ~35-45 | Singlet | Carbon adjacent to a carbonyl group. |

This table is generated based on typical chemical shift values for similar functional groups and does not represent experimentally verified data.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

For this compound, key functional groups include the primary amine (N-H) and the ketone (C=O) groups. The IR spectrum would be expected to show characteristic absorption bands for these groups. The N-H stretching vibrations of primary amines typically appear as two bands in the region of 3500-3300 cm⁻¹. ucla.edu The C=O stretching vibration of a ketone is typically a strong, sharp peak in the range of 1750-1680 cm⁻¹. ucla.edu For a related compound, 1,5-dichloropentan-3-one (B1296641), the carbonyl stretch is observed around 1700–1750 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Position (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3500 - 3300 | Medium (two bands) |

| Alkane | C-H Stretch | 2950 - 2850 | Medium to Strong |

| Ketone | C=O Stretch | 1750 - 1680 | Strong |

| Primary Amine | N-H Bend (Scissoring) | 1650 - 1580 | Medium |

This table is based on established correlation charts for IR spectroscopy. ucla.eduwpmucdn.comlibretexts.orglibretexts.orglibretexts.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov

For this compound (C₅H₁₂N₂O), the calculated monoisotopic mass is 116.094963 Da. nih.govchemspider.com In an MS experiment, a molecular ion peak ([M]⁺) would be expected at an m/z corresponding to this mass. The molecule may also be observed as a protonated species ([M+H]⁺) in techniques like electrospray ionization (ESI-MS).

The fragmentation of the molecular ion provides valuable structural clues. chemguide.co.uktutorchase.com Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). chemguide.co.uklibretexts.org For amines, fragmentation often involves the loss of an alkyl radical. libretexts.org

Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Identity |

| [M]⁺ | 116 | Molecular Ion |

| [M+H]⁺ | 117 | Protonated Molecular Ion |

| 86 | [M - CH₂NH₂]⁺ | Loss of an aminomethyl radical |

| 73 | [M - C₂H₅N]⁺ | α-cleavage |

| 57 | [CH₃CH₂CO]⁺ | Acylium ion from α-cleavage |

| 44 | [CH₂NH₂]⁺ | Iminium ion |

| 30 | [CH₂NH₂]⁺ | Iminium ion |

This table represents potential fragmentation patterns and is not based on reported experimental data.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uklibretexts.org This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. shu.ac.uk

The primary chromophore in this compound is the carbonyl group (C=O). Saturated ketones typically exhibit a weak absorption band in the UV region corresponding to an n → π* transition. shu.ac.ukslideshare.net This transition involves the excitation of a non-bonding electron (from the oxygen atom) to an antibonding π* orbital. The absorption maximum (λ_max) for this transition in simple ketones is usually around 270-290 nm. uomustansiriyah.edu.iq The presence of amino groups, which are auxochromes, may slightly shift the absorption wavelength.

Expected UV-Vis Absorption Data for this compound

| Transition | Expected λ_max (nm) | Solvent |

| n → π* | ~270 - 290 | Hexane or Ethanol (B145695) |

This table is based on typical values for similar compounds. uomustansiriyah.edu.iq

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. preprints.org It is essential for determining the purity of this compound and for isolating it from reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. preprints.org It is highly versatile and can be adapted for both analytical (purity assessment) and preparative (purification) purposes. mdpi.com

For the analysis of amines like this compound, reversed-phase HPLC (RP-HPLC) is a common approach. nih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. More polar compounds, like the metabolites of many drugs, tend to elute earlier. nih.gov The separation of closely related diamines, such as 1,3-diaminopropane, 1,4-diaminobutane, and 1,5-diaminopentane, has been successfully achieved using HPLC. sielc.com

The use of a suitable detector, such as a UV detector, Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (LC-MS), allows for the detection and quantification of the separated components. preprints.orgsielc.com For compounds lacking a strong UV chromophore, derivatization with a UV-active tag can be employed.

Typical HPLC Conditions for the Analysis of Diamines

| Parameter | Condition |

| Column | Primesep 200, 4.6 x 100 mm, 5 µm sielc.com |

| Mobile Phase | Water, Acetonitrile (MeCN), and Ammonium (B1175870) formate (B1220265) (AmFm) buffer sielc.com |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | ELSD, CAD, or ESI-MS sielc.com |

This table is based on a method for separating related diamines and may require optimization for this compound. sielc.com

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of this compound and related polyamines by GC is challenging due to their low volatility and high polarity, which can lead to issues such as poor chromatographic peak shape, band broadening, and strong retention on the GC column. nih.gov To overcome these limitations, a derivatization step is typically required to convert the non-volatile polyamines into more volatile and thermally stable derivatives suitable for GC analysis.

The derivatization process involves reacting the amino groups of the polyamine with a reagent to form a less polar and more volatile compound. Common derivatization agents for polyamines include pentafluoropropionic anhydride (B1165640) (PFPA), heptafluorobutyryl compounds, ethylchloroformate, and trifluoroacetylating agents. nih.govresearchgate.netmdpi.com For instance, a two-step extraction and derivatization method using PFPA in ethyl acetate (B1210297) has been successfully employed for the GC-MS analysis of polyamines like putrescine and spermidine. mdpi.com Similarly, derivatization with heptafluorobutyryl has been used to analyze polyamines in thermophilic bacteria. researchgate.net

Quantitative analysis using GC-Mass Spectrometry (GC-MS) often employs stable isotope-labeled analogues of the target compounds as internal standards to improve accuracy and precision. nih.govnih.govsigmaaldrich.com This approach helps to correct for variations in derivatization efficiency and sample injection. The selection of the stationary phase and the temperature programming of the GC oven are critical parameters that must be optimized for the specific derivatives being analyzed to achieve adequate separation. foliamedica.bg For example, a common GC-MS protocol might use an HP-5 capillary column with a programmed temperature gradient to separate a mixture of derivatized compounds. foliamedica.bg

| Analyte Type | Derivatization Reagent | Analytical Technique | Key Findings | Reference |

|---|---|---|---|---|

| Polyamines (Putrescine, Spermidine, Spermine) | Ethylchloroformate and Trifluoroacetylation | GC-MS | Developed a quantitative method for polyamines in brain tissue; analysis time of ~20 min. | nih.gov |

| Polyamines (Putrescine, Cadaverine, Spermidine, Spermine) | Trifluoroacetyl derivative | GC-MS with Selected Ion Monitoring | Use of deuterated analogs as internal standards enhanced sensitivity to the picomole level. | nih.gov |

| Polyamines (Norspermidine, Spermidine) | Heptafluorobutyryl compounds | GC and GC-MS | Identified and analyzed polyamines from bacterial cell extracts. | researchgate.net |

| Polyamines (Spermidine, Putrescine) and Agmatine | Pentafluoropropionic anhydride (PFPA) | GC-MS | Established a two-step extraction and derivatization method; reported retention times for PFP derivatives. | mdpi.com |

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. While the specific crystal structure of this compound in its pure form is not widely documented in the literature, the technique has been extensively applied to elucidate the structures of its various derivatives, particularly metal complexes and Schiff bases. These studies provide critical insights into coordination geometries, bond lengths, bond angles, and intermolecular interactions.

Derivatives of this compound, and its structural analogue 1,5-diaminopentan-3-ol, readily form Schiff base ligands through condensation with aldehydes. canterbury.ac.nz These ligands, in turn, coordinate with metal ions to form polynuclear macrocyclic complexes. canterbury.ac.nz For example, the condensation of 1,5-diaminopentan-3-ol with 2,6-diformyl-4-methyl-R-phenol in the presence of copper ions yields tetranuclear copper complexes. canterbury.ac.nz X-ray analysis of these structures has revealed planar tetracopper arrangements with a central hydroxo donor bound to all four copper ions. canterbury.ac.nz Similarly, cobalt complexes have been synthesized, and their crystal structures show non-planar arrangements with a central oxo ligand. canterbury.ac.nz

The crystal structures of Schiff bases derived from diamines provide detailed information on their molecular conformation and packing in the solid state. For instance, the Schiff base formed from the condensation of 1,5-diaminopentane and 2-hydroxy-1-naphthaldehyde (B42665) crystallizes as a bis-zwitterion, with its structure stabilized by strong intramolecular N—H⋯O hydrogen bonds. nih.gov The analysis of these structures is crucial for understanding how the ligand framework can accommodate different metal ions and influence the properties of the resulting complex. mdpi.com

| Compound/Derivative | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| [Cu₄(μ₄-OH)L1(CH₃CN)₃(ClO₄)₂]⋅ClO₄⋅H₂O (derived from 1,5-diaminopentan-3-ol) | Not specified | Not specified | Contains a planar tetracopper cation with a central hydroxo donor. | canterbury.ac.nz |

| [Co₂(H₄L)Cl₂] type complexes (derived from 1,5-diaminopentan-3-ol) | Not specified | Not specified | Dicobalt ions are diagonally disposed in the macrocyclic cavity and bridged by two chloride ions. | canterbury.ac.nz |

| 1,1′-{(pentane-1,5-diyl)bis[(azaniumylylidene)methanylylidene]}bis(naphthalen-2-olate) (Schiff base from 1,5-diaminopentane) | Monoclinic | C2/c | Molecule generated by twofold rotational symmetry; exists as a bis-zwitterion with intramolecular N—H⋯O hydrogen bonds. | nih.gov |

| di-Mn Complex of a Sulphonato-Substituted Schiff Base (derived from 1,5-diaminopentan-3-ol) | Not specified | Not specified | Crystals suitable for X-ray diffraction obtained from methanol. | conicet.gov.ar |

Computational Chemistry in Structure Elucidation and Confirmation

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complementary tool to experimental techniques for elucidating and confirming the structures of this compound and its derivatives. rsc.orgrsc.org While specific computational studies focusing solely on the parent this compound molecule are limited, the methodology is widely applied to investigate the electronic structure, stability, and reactivity of related diamino ketones and, more extensively, their Schiff base derivatives and metal complexes. dp.techthieme-connect.com

DFT calculations are frequently used to optimize molecular geometries, predict vibrational frequencies for comparison with experimental IR spectra, and analyze electronic properties. rsc.org For Schiff base derivatives, computational studies can confirm structures and explore parameters such as frontier molecular orbitals (FMOs), molecular electrostatic potential (MESP), and natural bond orbital (NBO) analysis. rsc.org For example, a DFT study on D–π–D and A–π–A configured Schiff bases utilized the M06-2X functional with the 6-311G(d,p) basis set to acquire detailed information on their geometrical and electronic parameters. rsc.org Such analyses help in understanding the electronic transitions observed in UV-visible spectra and predicting non-linear optical (NLO) properties. rsc.org

Furthermore, computational chemistry is instrumental in exploring reaction mechanisms. For instance, the mechanism of a condensation reaction to form a triazinane-2-thione derivative of this compound has been investigated using computational models to illustrate the most feasible catalytic route. wiley.com In the study of metal complexes, DFT calculations can corroborate experimental findings from X-ray diffraction and electrochemical measurements. rsc.org The optimized geometries from DFT calculations are often in good agreement with experimental crystal structures, and these models can be used to investigate the redox properties and catalytic activities of the complexes. rsc.org

| System Studied | Computational Method | Basis Set | Properties Investigated | Reference |

|---|---|---|---|---|

| β,γ-diaminoketones | DFT | Not specified | Reaction mechanism elucidation. | dp.tech |

| Schiff base derivatives (A–π–A and D–π–D configured) | DFT (M06-2X functional) | 6-311G(d,p) | Geometrical parameters, NBO, DOS, MESP, FMO analysis, NLO properties. | rsc.org |

| Dioxovanadium(V) Schiff base complexes | DFT (PBE0 functional) | Not specified | Redox properties, optimized geometries, topological features (AIM). | rsc.org |

| Condensation reaction of 5-(1,5-diaminopentan-3-yl)-4,6-bis(2-hydroxyphenyl)-1,3,5-triazinane-2-thione | Computational modeling | Not specified | Energetic span model to determine the catalytic reaction mechanism. | wiley.com |

Coordination Chemistry and Metal Complexes of 1,5 Diaminopentan 3 One Derived Ligands

Design and Synthesis of Polydentate Ligands Incorporating 1,5-Diaminopentan-3-one Derived Scaffolds.core.ac.ukanalis.com.mynih.govnih.govresearchgate.netxiahepublishing.comjmchemsci.com

The versatility of this compound and its derivatives as building blocks for multidentate ligands is a central theme in their coordination chemistry. ias.ac.in These precursors facilitate the synthesis of ligands that can coordinate to multiple metal centers, leading to the formation of polynuclear complexes with interesting magnetic and catalytic properties. The design of these ligands often involves Schiff base condensation or metal-templated cyclization reactions.

Schiff base condensation is a powerful method for creating complex ligands. researchgate.netjmchemsci.com The reaction of 1,5-diaminopentan-3-ol with substituted salicylaldehydes or other aldehydes and ketones yields multidentate ligands capable of binding to one or more metal ions. researchgate.netjmchemsci.comsymbiosisonlinepublishing.com For instance, the condensation of 1,5-diaminopentan-3-ol with 2,6-diformyl-4-methylphenol results in the formation of a macrocyclic ligand that can encapsulate multiple metal ions. core.ac.uk These Schiff base ligands are often characterized by their N, O donor sets, which provide stable coordination environments for transition metals. researchgate.net The resulting metal complexes have shown a wide range of applications, including in bioinorganic chemistry and as catalysts. symbiosisonlinepublishing.com

A notable example is the ligand 1,5-bis(5-sulphonatosalicylidenamino)pentan-3-ol (5-SO3-salpentOH), a water-soluble derivative. This ligand is used to create dimanganese(III) complexes that serve as structural and functional mimics of the active site of manganese catalases. conicet.gov.arsemanticscholar.org The synthesis of these ligands often involves a straightforward condensation reaction in a suitable solvent, such as ethanol (B145695) or methanol. nih.govjmchemsci.comsymbiosisonlinepublishing.com

Table 1: Examples of Schiff Base Ligands Derived from 1,5-Diaminopentan-3-ol

| Ligand Precursor 1 | Ligand Precursor 2 | Resulting Ligand Type | Reference |

|---|---|---|---|

| 1,5-diaminopentan-3-ol | 2,6-diformyl-4-methylphenol | Tetranucleating Macrocycle | core.ac.uk |

The template effect, where a metal ion directs the stereochemical course of a reaction, is a highly effective strategy for synthesizing macrocyclic ligands that might be otherwise inaccessible. bhu.ac.ine-bookshelf.de In this approach, the metal ion organizes the precursor molecules—a diamine and a dicarbonyl compound—into a specific spatial arrangement that facilitates cyclization. analis.com.mybhu.ac.in The size of the resulting macrocycle, such as a [2+2] or [3+3] condensation product, is influenced by the size of the template metal ion. bhu.ac.innih.gov

For example, the reaction of 2,6-diacetylpyridine (B75352) with 1,3-diamino-2-hydroxypropane in the presence of a lanthanide template ion leads to the formation of a trinuclear [3+3] macrocyclic complex. bhu.ac.in Similarly, alkaline earth metal ions like Ca²⁺, Sr²⁺, and Ba²⁺ have been successfully employed as templates in the [2+2] Schiff base condensation to form various pyridyldiimine (PDI) macrocycles. nih.gov The choice of the metal template is crucial, as it can determine the nuclearity and geometry of the final product. core.ac.uk For instance, using 1,3-diaminopropan-2-ol tends to yield binuclear complexes, whereas the longer chain of 1,5-diaminopentan-3-ol facilitates the formation of tetranuclear products. core.ac.uk

Synthesis and Characterization of Metal Complexes (e.g., Dinuclear Nickel(II), Copper(II), and Manganese(III) Complexes).analis.com.mynih.govnih.govresearchgate.netxiahepublishing.comjmchemsci.com

Ligands derived from this compound and its analogues readily form complexes with a variety of transition metals, with dinuclear and polynuclear complexes being of particular interest.

Dinuclear Nickel(II) Complexes: Dinuclear nickel(II) complexes have been synthesized using pentadentate Schiff base ligands. symbiosisonlinepublishing.com A general method involves refluxing the ligand with a nickel(II) precursor and a base like KOH in ethanol. symbiosisonlinepublishing.com These complexes are often non-electrolytes and feature the ligand coordinating through azomethine nitrogen and oxygen atoms. symbiosisonlinepublishing.com The characterization of these complexes is typically carried out using techniques such as FT-IR, UV-Vis, and mass spectrometry. nih.govsymbiosisonlinepublishing.comijmscrs.com

Copper(II) Complexes: A range of copper(II) complexes with ligands derived from 1,5-diaminopentan-3-ol have been reported. core.ac.uk For example, the use of a tetranucleating macrocyclic ligand derived from the condensation of 1,5-diaminopentan-3-ol and 2,6-diformyl-4-tert-butylphenol has led to the synthesis of tetracopper(II) and octacopper(II) complexes. core.ac.uk In these structures, the deprotonated alcohol and phenol (B47542) groups of the macrocycle bridge the copper ions. core.ac.uk The synthesis of these complexes often involves the direct reaction of the ligand with a copper(II) salt. nih.govbendola.com

Manganese(III) Complexes: Manganese complexes, particularly those in the +3 oxidation state, are of significant interest due to their relevance in biological systems and catalysis. orientjchem.orgunipd.itnih.gov Dinuclear manganese(III) complexes have been prepared using Schiff base ligands derived from 1,5-diaminopentan-3-ol. conicet.gov.ar For instance, the complex Na[Mn₂(5-SO₃-salpentO)(μ-OAc)(μ-OMe)(H₂O)]·4H₂O was synthesized to model the active site of manganese catalase. conicet.gov.ar The synthesis of manganese(III) complexes can be achieved by reacting a manganese(II) salt with the ligand in the presence of air, which facilitates the oxidation to Mn(III), or by using a Mn(III) precursor like Mn(OAc)₃·2H₂O. unipd.it

Table 2: Representative Metal Complexes of 1,5-Diaminopentan-3-ol Derived Ligands

| Metal Ion | Ligand Type | Nuclearity | Key Structural Feature | Reference |

|---|---|---|---|---|

| Nickel(II) | Pentadentate Schiff Base | Dinuclear | Bridging carboxylato group | symbiosisonlinepublishing.com |

| Copper(II) | Tetranucleating Macrocycle | Tetranuclear | Planar Cu₄(μ₄-OH) core | core.ac.uk |

Spectroscopic and Magnetic Investigations of Coordination Compounds.analis.com.myresearchgate.netxiahepublishing.com

Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes derived from this compound.

Spectroscopic Investigations:

FT-IR Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal ion. The stretching frequency of the C=N (azomethine) group in Schiff base ligands typically shifts upon coordination. jmchemsci.com The presence of broad absorption bands can indicate the coordination of water molecules. bendola.com

UV-Visible Spectroscopy: The electronic spectra of these complexes provide information about the geometry of the metal center. For instance, d-d transitions observed in the visible region are characteristic of the coordination environment of the metal ion. orientjchem.orgredalyc.org Ligand-to-metal charge transfer (LMCT) bands are also commonly observed. conicet.gov.ar

Mass Spectrometry: ESI-mass spectrometry is used to confirm the formation and determine the mass of the complexes. symbiosisonlinepublishing.comunipd.it

NMR Spectroscopy: For diamagnetic complexes, NMR spectroscopy provides detailed structural information in solution. For paramagnetic complexes, such as those of Mn(III), ¹H NMR can still provide insights into the structure, although the signals are often broadened and shifted. conicet.gov.ar

Magnetic Investigations: The magnetic properties of polynuclear complexes are of great interest as they reveal the nature of the magnetic exchange interactions between the metal centers. Magnetic susceptibility measurements over a range of temperatures are used to determine the strength and nature (ferromagnetic or antiferromagnetic) of these interactions. researchgate.net For example, the magnetic properties of dinuclear copper(II) complexes with pyrazolate bridges have been studied, showing ferromagnetic exchange in some cases. researchgate.net The magnetic moments of manganese(III) complexes are consistent with a high-spin d⁴ configuration. mdpi.com

Structural Correlations in Metal-Ligand Architectures

The structural architecture of metal complexes derived from this compound ligands is highly dependent on the interplay between the ligand's flexibility, the coordination preferences of the metal ion, and the presence of exogenous bridging ligands.

The flexibility of the pentane (B18724) chain in ligands derived from 1,5-diaminopentan-3-ol allows them to adopt various conformations to accommodate the geometric requirements of different metal ions. core.ac.uk This flexibility is a key factor in determining the nuclearity of the resulting complex. As noted earlier, the longer chain of 1,5-diaminopentan-3-ol compared to 1,3-diaminopropan-2-ol favors the formation of higher nuclearity complexes, such as tetranuclear structures. core.ac.uk

Applications of 1,5 Diaminopentan 3 One in Advanced Materials and Catalysis

Role as a Monomer and Building Block in Polymer Synthesis

As a bifunctional monomer, 1,5-Diaminopentan-3-one possesses two primary amine groups, making it a valuable building block for various polymerization reactions. Its structure is analogous to 1,5-diaminopentane (cadaverine), a well-known component in the synthesis of polyamides and polyurethanes. alfa-chemistry.comchemicalbook.com The presence of a central ketone group in this compound, however, introduces a unique functionality into the polymer backbone that is not present with simple alkyl diamines.

This carbonyl group can serve as a reactive site for post-polymerization modifications, allowing for the grafting of side chains or the cross-linking of polymer chains. For instance, it could undergo reactions such as ketalization, reduction to a hydroxyl group, or formation of Schiff bases. These modifications can be used to tune the final properties of the material, such as solubility, thermal stability, or mechanical strength. The theoretical application of this compound in step-growth polymerization would involve reacting it with comonomers like dicarboxylic acids (to form polyamides) or diisocyanates (to form polyureas), yielding polymers with regularly spaced ketone functionalities along the main chain.

Development of Cationic Polymers from this compound

Cationic polymers are a critical class of materials, particularly for biomedical applications like gene delivery, due to their ability to complex with negatively charged nucleic acids. nih.govnih.gov The synthesis of cationic polymers can be achieved using terminal diamines as starting materials. A general method involves reacting a terminal diamine with compounds like cyclic ethers and epichlorohydrin to build the polymer backbone and introduce quaternary ammonium (B1175870) groups. google.com

This compound fits the description of a terminal diamine and could thus be employed in such synthetic strategies. The process would involve an initial reaction of the diamine with a cyclic ether, followed by a reaction with epichlorohydrin. This would generate a polymer with a repeating unit containing tertiary amines, which can then be quaternized by adding a terminator like hydrochloric acid to produce the final cationic polymer. google.com The presence of the ketone group within the polymer backbone could offer additional benefits, such as providing a site for conjugating targeting ligands or other functional molecules, potentially enhancing the specificity and efficacy of a gene delivery system.

Catalytic Applications of Derived Systems

While this compound itself is not typically a catalyst, it serves as a valuable precursor for synthesizing ligands that can coordinate with metal centers to form catalytically active complexes. The amine functionalities are excellent donors for transition metals, and the central ketone can be modified, for instance by reduction to a hydroxyl group, to create tridentate diamino-alcohol ligands.

Metal-Catalyzed Organic Transformations Involving this compound as a Component

Complexes derived from diamines are widely used in transition-metal-catalyzed reactions. Manganese, for example, is an abundant and low-toxicity metal whose complexes have been increasingly utilized for C–H functionalization reactions. d-nb.info Ligands play a crucial role in modulating the reactivity and selectivity of the metal center. By forming a complex with a metal like manganese, ligands derived from this compound could be applied in various organic transformations. For instance, manganese(III)-salen complexes have been shown to catalyze the azidation of C–H bonds in complex molecules. d-nb.info The development of new ligands is critical for advancing such catalytic systems, and the structural features of this compound offer a scaffold for creating novel ligand environments.

Biomimetic Catalysis (e.g., Hydrogen Peroxide Disproportionation Activity of Manganese Complexes derived from related amino alcohols)

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes using synthetic small-molecule complexes. A key example is the catalase family of enzymes, which detoxify reactive oxygen species by disproportionating hydrogen peroxide (H₂O₂) into water and oxygen. Some bacteria utilize a catalase with a dinuclear manganese core (MnCAT). nih.govnsf.gov

Researchers have developed functional mimics of MnCAT using manganese complexes with various organic ligands. nih.gov For example, manganese complexes with macrocyclic ligands such as cyclen and pyclen have been shown to catalyze H₂O₂ disproportionation effectively. nsf.gov The catalytic activity of these systems is pH-dependent, with optimal performance often observed around pH 8.0.

By reducing the ketone group of this compound to a hydroxyl group, one obtains 1,5-diaminopentan-3-ol, a diamino alcohol. This molecule can be used to synthesize ligands that, when complexed with manganese, could serve as functional mimics of catalase. The performance of such a complex would be comparable to other manganese systems, as detailed in the table below.

| Catalyst System | Optimal pH | Turnover Number (TON) | Turnover Frequency (TOF) (min⁻¹) | Reference |

|---|---|---|---|---|

| [Mn₂(cyclen)₂(μ-O)₂]³⁺ | 8.0 | 14.0 | 0.14 | nsf.gov |

| [Mn(pyclen)Cl₂]⁺ | 8.0 | 22.5 | 2.25 | nsf.gov |

Asymmetric Catalysis with Chiral Diamine Derivatives

Chiral diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a wide range of metal-catalyzed enantioselective transformations. researchgate.netchemrxiv.org These ligands can induce chirality in the product by creating a chiral environment around the metal center. mdpi.com

This compound is an achiral molecule, but it can be readily converted into a chiral precursor for ligand synthesis. A straightforward method is the asymmetric reduction of the central ketone, which would yield a chiral 1,5-diaminopentan-3-ol. This chiral diamino alcohol can then be used to build more complex chiral ligands. Alternatively, the two amine groups can be derivatized with chiral auxiliaries. Such chiral ligands derived from this compound could be applied in various asymmetric reactions, including additions to imines, C-H functionalization, or kinetic resolutions of secondary alcohols. researchgate.netchemrxiv.orgewha.ac.kr The development of novel chiral diamine catalysts is crucial for expanding the scope of asymmetric synthesis, enabling the efficient production of enantiomerically pure compounds for pharmaceuticals and other applications. chemrxiv.org

Applications in Advanced Functional Materials

The unique structure of this compound makes it a candidate for incorporation into advanced functional materials beyond simple polymers. Its ability to act as a linker between different components is key to this potential.

One promising area is the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The diamine functionality of this compound allows it to act as a building block for such frameworks. The related 1,5-diaminopentane has been used to prepare layered aluminum phosphate materials, where the diprotonated diamine cations reside between the inorganic layers. chemicalbook.com A similar role can be envisioned for this compound, with the added feature of the ketone group. This carbonyl functionality within the pores of a MOF could be used to selectively adsorb certain guest molecules or to be modified post-synthesis to alter the framework's properties.

Initial and subsequent targeted searches for "this compound carbon dioxide capture," "this compound supramolecular architectures materials science," "synthesis of macrocyclic ligands using this compound," and related queries did not yield any detailed research findings or data suitable for generating the requested in-depth article. The search results were either general in nature, pertained to different chemical compounds, or only briefly mentioned the compound in a broader context without providing specific details about its application, performance, or properties in the specified areas.

The available information is insufficient to create a thorough, informative, and scientifically accurate article that adheres to the provided outline. It appears that this compound is not a widely studied compound for these specific applications, or at least, such research is not prominently available in the public domain.

Therefore, it is not possible to generate the requested article on the "" with a focus on carbon dioxide capture and supramolecular architectures as outlined. Further research in the primary scientific literature would be required to ascertain if any such applications have been investigated.

Theoretical and Computational Studies of 1,5 Diaminopentan 3 One

Quantum Chemical Calculations for Electronic and Geometric Structures (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational methods for investigating the electronic and geometric structures of molecules like 1,5-diaminopentan-3-one. jmchemsci.com DFT is a widely used quantum mechanical method in modern chemistry that calculates the ground state energy and suggests the electronic 3D structures of molecules by modeling electron correlation effects via an exchange-correlation potential. jmchemsci.commdpi.com These calculations provide insights into molecular geometry (bond lengths and angles), electronic properties, and reactivity, which are fundamental to understanding the molecule's behavior.

For this compound, DFT calculations can optimize the molecular geometry to its lowest energy state, providing precise data on its three-dimensional structure. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. The presence of two primary amine groups and a central ketone group creates a flexible structure with multiple possible conformations. Computational analysis can identify the most stable conformer by comparing the relative energies of different spatial arrangements, which are influenced by intramolecular interactions like hydrogen bonding.

Electronic properties are also elucidated through DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. jmchemsci.com The distribution of these frontier orbitals reveals sites susceptible to electrophilic and nucleophilic attack. For this compound, the lone pair electrons on the nitrogen atoms are expected to contribute significantly to the HOMO, making the amine groups nucleophilic centers. Conversely, the LUMO is likely centered around the electrophilic carbonyl carbon.

The table below presents theoretical properties for this compound, which are typically derived from or can be refined by computational methods like DFT.

| Computed Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₂N₂O | nih.gov |

| Molecular Weight | 116.16 g/mol | nih.gov |

| Topological Polar Surface Area | 69.1 Ų | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

Investigation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is an indispensable tool for investigating the intricate details of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. For reactions involving this compound, methods like DFT can map the entire potential energy surface, revealing the lowest energy pathway from reactants to products. wiley.comsmu.edu

A key application is in studying condensation reactions, where the amine groups of this compound could react with carbonyl compounds. Computational studies on similar reactions, such as the three-component condensation of thiourea (B124793) amines with aldehydes, have successfully used DFT (e.g., with the B3LYP functional) to model the reaction cycle. wiley.com Such studies calculate the energies of all intermediates and transition states (TS) along the reaction coordinate. wiley.com

The process involves:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their minimum energy structures.

Transition State Searching: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state. This structure represents the highest energy barrier that must be overcome for the reaction to proceed.

Energy Profile Mapping: By connecting the reactants, transition state, and products, a complete energy profile for the reaction is constructed. This profile provides the activation energy (the energy difference between the reactants and the transition state), which is crucial for understanding reaction kinetics.

Mechanism Elucidation: The geometric changes occurring during the reaction, from bond breaking and formation to conformational adjustments, can be visualized. For example, in a reaction involving this compound, modeling could show the stepwise process of nucleophilic attack by an amine nitrogen on an electrophilic center, followed by proton transfer and subsequent steps. smu.edu

These computational investigations provide a mechanistic picture at the molecular level that is often difficult to obtain through experimental means alone. smu.edu

Prediction of Spectroscopic Properties and Vibrational Frequencies

Theoretical calculations are frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. DFT methods are particularly effective for calculating vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. derpharmachemica.com

For this compound, a theoretical vibrational analysis would predict the frequencies associated with its specific functional groups. These calculations involve computing the second derivatives of the energy with respect to atomic displacements, which yields a set of normal modes of vibration. Each mode has a characteristic frequency and intensity.

The predicted vibrational frequencies for this compound would include:

N-H Stretching: The two primary amine groups (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically expected in the 3200-3500 cm⁻¹ region. smolecule.com

C-H Stretching: Vibrations from the aliphatic methylene (B1212753) (-CH₂-) groups would appear in the 2800-3000 cm⁻¹ range. smolecule.com

C=O Stretching: A strong, characteristic absorption for the ketone carbonyl group (C=O) is predicted to be a prominent feature in the IR spectrum, typically around 1700-1720 cm⁻¹.

N-H Bending: The bending (scissoring) vibrations of the amine groups usually appear in the 1550-1650 cm⁻¹ range.

C-N Stretching: These vibrations are typically found in the fingerprint region, between 1000-1250 cm⁻¹.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on computational predictions for analogous functional groups. derpharmachemica.comsmolecule.comnist.gov

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3200 - 3500 | Medium |

| Alkyl (-CH₂-) | C-H Stretch | 2800 - 3000 | Medium-Strong |

| Ketone (C=O) | C=O Stretch | 1700 - 1720 | Strong |

| Amine (-NH₂) | N-H Bend | 1550 - 1650 | Variable |

| Carbon-Nitrogen (C-N) | C-N Stretch | 1000 - 1250 | Medium |

Beyond vibrational spectroscopy, computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are vital for structural elucidation. mdpi.com

Analysis of Molecular Interactions, Hydrogen Bonding, and Proton Affinities

The structure and properties of this compound are significantly influenced by non-covalent molecular interactions, especially hydrogen bonding. The molecule contains two primary amine groups, which act as hydrogen bond donors, and three acceptor sites: the two nitrogen atoms and the carbonyl oxygen. nih.gov This configuration allows for both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding. Computational analysis can quantify the strength and geometry of these bonds, which affect the molecule's conformation, physical properties, and crystal packing. smolecule.com

Proton affinity (PA) is a fundamental measure of a molecule's intrinsic basicity in the gas phase. wikipedia.org It is defined as the negative of the enthalpy change for the protonation reaction (B + H⁺ → BH⁺). wikipedia.org A higher proton affinity indicates a stronger base. wikipedia.org this compound is expected to have a high proton affinity due to the presence of two basic amine groups.

Computational chemistry provides a reliable means to calculate proton affinities. mdpi.comwm.edu The calculation involves:

Optimizing the geometry of the neutral molecule (the base).

Optimizing the geometry of the protonated molecule (the conjugate acid). Since this compound has multiple basic sites (the two nitrogens and the carbonyl oxygen), protonation at each site must be considered to identify the most stable conjugate acid. The amine groups are expected to be the primary sites of protonation.

Calculating the energies of the neutral and most stable protonated forms. The proton affinity is then determined from the energy difference.

Application of Computer-Assisted Structure Elucidation (CASE-3D) Methodologies

Computer-Assisted Structure Elucidation (CASE) represents a sophisticated approach that integrates computational methods with experimental spectroscopic data to determine the chemical structures of unknown compounds. acdlabs.comrsc.org While this compound is a relatively small molecule whose structure can be determined by standard methods, the principles of CASE are highly relevant for confirming its structure and are essential for more complex molecules. rsc.org

The CASE-3D workflow combines experimental data, primarily from 2D NMR spectroscopy (like COSY, HSQC, and HMBC), with quantum chemical calculations to establish not only the 2D planar structure but also the 3D relative and absolute configuration. researchgate.net

The application of this methodology involves several steps:

Data Input: High-resolution 1D and 2D NMR data are fed into the CASE software. rsc.org

Structure Generation: The software uses the NMR correlation data (e.g., ¹H-¹³C HMBC) to generate a set of all possible planar structures (isomers) that are consistent with the molecular formula and the observed correlations. rsc.org

Computational Filtering (NMR Prediction): For each plausible isomer, quantum chemical calculations (typically DFT) are performed to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net

Structure Ranking: The predicted NMR data for each candidate structure is compared against the experimental spectrum. The structure whose predicted spectrum most closely matches the experimental data is identified as the most probable candidate. Statistical metrics are often used to quantify the goodness of fit.

Stereochemistry Determination (CASE-3D): For establishing the 3D structure, computational methods are used to predict chiroptical properties like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) for all possible stereoisomers. researchgate.net Comparison of these predicted spectra with experimental ECD/VCD data allows for the unambiguous assignment of the absolute configuration.

This integrated approach significantly reduces the risk of misassignment, which remains a challenge in chemistry, especially for complex natural products. rsc.orgresearchgate.net

Future Research Directions and Perspectives

Innovations in Green Chemistry Synthetic Methodologies for 1,5-Diaminopentan-3-one

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of renewable resources. vapourtec.comdergipark.org.tr Research into the synthesis of this compound is increasingly focused on developing methodologies that are both economically viable and environmentally responsible. researchgate.netchemmethod.com

Key innovations are expected in the following areas:

Biocatalysis: The use of enzymes and whole-cell systems offers a highly selective and efficient route to diamines. researchgate.net Enzymatic cascade reactions, for instance, can produce chiral amino alcohols from renewable feedstocks like L-lysine with superior stereocontrol compared to traditional chemical methods. smolecule.com Future work will likely focus on engineering enzymes specifically for the synthesis of this compound, potentially from bio-based precursors.

Alternative Solvents and Reaction Conditions: A significant push is being made to replace hazardous organic solvents with greener alternatives like water. researchgate.netbibliotekanauki.pl Synthesis in aqueous media can lead to higher yields and selectivity while simplifying product isolation. bibliotekanauki.pl Furthermore, the application of alternative energy sources such as microwaves and ultrasound is gaining traction. bibliotekanauki.plrasayanjournal.co.inrjptonline.org Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times from hours to minutes or seconds for various nitrogen-containing heterocyclic compounds. bibliotekanauki.plrasayanjournal.co.inrjptonline.org

Catalyst-Free Syntheses: Researchers are exploring protocols that eliminate the need for catalysts altogether, particularly for steps like the reduction of di-Schiff bases. researchgate.net These solvent-free and catalyst-free approaches offer significant benefits in terms of simplified work-up procedures and reduced chemical waste. researchgate.net

Renewable Feedstocks: A major goal is to move away from fossil fuel-based starting materials. Terpenes, for example, represent a promising renewable feedstock for producing platform chemicals like diamines. vapourtec.com The development of bio-based value chains, converting renewable resources into compounds like 1,5-diaminopentane, is a central theme in the burgeoning bio-economy. researchgate.net

Expanding the Scope of Derived Functional Materials with Tailored Properties

The unique structure of this compound, with its two primary amine groups and a central ketone, makes it an ideal building block for a wide array of functional materials. Future research will focus on synthesizing novel derivatives with precisely controlled properties for specific applications.

Polymers and Polyamides: 1,5-diaminopentane (cadaverine), a closely related compound, is a key monomer for creating bio-based polyamides. researchgate.net Research is aimed at developing new polymers from this compound and its derivatives, potentially leading to materials with enhanced thermal stability and biodegradability. lookchem.com For example, poly-imidazolium polymers synthesized using 1,5-diaminopentane have demonstrated high thermal stability. lookchem.com

Heterocyclic Compounds: The compound serves as a precursor for synthesizing complex heterocyclic structures. For instance, derivatives of 1,5-diaminopentane have been used in condensation reactions to create N-substituted triazinane-2-thiones, which have shown inhibitory effects on various enzymes. wiley.com Future work will explore the synthesis of a broader range of heterocycles with potential applications in medicinal chemistry.

CO2 Capture Materials: There is ongoing research into using derivatives of this compound to create materials for carbon dioxide capture. vulcanchem.com The development of polyimine networks from this compound is a promising avenue for creating efficient and reversible CO2 sorbents. vulcanchem.com

Rational Design and Development of Next-Generation Catalytic Systems

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. researchgate.net The development of advanced catalytic systems is crucial for the sustainable synthesis and transformation of this compound.

Non-Precious Metal Catalysts: To reduce costs and environmental impact, there is a strong shift away from precious metal catalysts like palladium and platinum. jst.go.jp Recent breakthroughs include the development of highly active catalysts based on abundant metals like nickel. For example, nickel carbide nanoparticles supported on alumina (B75360) have shown significantly higher catalytic activity for the hydrogenation of nitriles to primary amines compared to traditional nickel catalysts. jst.go.jp Homogeneous catalysts based on nickel-triphos complexes have also proven effective for the selective synthesis of primary amines from carbonyl compounds. rsc.org

Biocatalysts: Engineered enzymes are emerging as powerful tools for amine synthesis. Researchers have created new amine dehydrogenase (AmDH) enzymes through protein engineering that exhibit unprecedented catalytic properties for the asymmetric synthesis of chiral amines. uva.nl These biocatalysts offer high enantioselectivity and operate under mild conditions, using ammonia (B1221849) as an inexpensive reagent and generating only water as a byproduct. uva.nl

Advanced Heterogeneous Catalysts: Gold nanoparticles supported on metal oxides like ceria have been developed for the aerobic oxidation of amines to imines with outstanding activity. researchgate.net Future research will focus on creating more robust, recyclable, and highly selective heterogeneous catalysts for various transformations involving diamines. The hydroaminomethylation of alkenes, a powerful method for amine synthesis, has seen significant advances through the development of rhodium-based catalysts that operate under milder conditions. acs.org

Integration of Advanced Computational and Experimental Approaches in Future Research

The synergy between computational modeling and advanced experimental techniques is accelerating the pace of discovery in chemical synthesis and materials science. This integrated approach allows for the rational design of molecules and processes before their physical implementation.

Computational Modeling: Quantum-chemical calculations, such as Density Functional Theory (DFT), are being used to model reaction pathways, predict the properties of novel compounds, and understand catalyst mechanisms. For example, DFT can be used to model the electrophilic sites of a molecule to predict its reactivity in nucleophilic substitution reactions. In the study of superbases, computational methods are essential for calculating thermodynamic parameters like proton affinity (PA) and gas-phase basicity (GB), which are difficult to measure experimentally for complex, flexible molecules. mdpi.comnih.gov

Advanced Spectroscopic and Spectrometric Techniques: High-resolution experimental methods are crucial for validating computational predictions and characterizing complex molecules. Techniques like 2D NMR (e.g., COSY, HSQC) are used to resolve complex spectra and confirm molecular structures. In the gas phase, Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry is a powerful tool for studying proton transfer equilibria and determining the basicity of molecules. nih.gov The combination of these advanced experimental methods with computational analysis provides a robust framework for resolving structural and mechanistic questions.

This integrated strategy, combining predictive computational power with precise experimental validation, will be instrumental in designing the next generation of synthetic routes to this compound and in tailoring its derivatives for cutting-edge applications.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 1,5-Diaminopentan-3-one, and how can purity be validated?

- Methodological Answer :

- Synthesis : Common methods include reductive amination of diketones or selective oxidation of 1,5-diaminopentane derivatives. Reaction conditions (e.g., temperature, catalyst choice) must be optimized to minimize side products like imine intermediates. For example, using sodium cyanoborohydride in methanol under nitrogen atmosphere can improve yield .

- Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradient) or recrystallization (ethanol/water mixture) are standard.

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (¹H/¹³C). Compare spectral data with literature values to identify impurities like unreacted amines or oxidation byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation and skin contact due to potential irritancy (refer to SDS guidelines for ketones and amines) .

- Storage : Keep in airtight containers under inert gas (argon) at 4°C to prevent oxidation or moisture absorption.

- Emergency Measures : For spills, neutralize with dilute acetic acid, then absorb with inert material. In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical evaluation .

Intermediate Research Questions

Q. How can researchers address solubility challenges in spectroscopic characterization of this compound?

- Methodological Answer :

- Solvent Selection : Test polar aprotic solvents (DMSO-d₆, CD₃OD) for NMR. If insolubility persists, derivatize the compound (e.g., acetylation of amine groups) to enhance solubility .

- Alternative Techniques : Use FT-IR with KBr pellets or ATR mode for solid-state analysis. Mass spectrometry (ESI-MS) in methanol/water with 0.1% formic acid improves ionization efficiency .

Q. What experimental controls are essential to ensure reproducibility in reactivity studies of this compound?

- Methodological Answer :

- Control Experiments : Include blank reactions (no substrate), negative controls (non-reactive analogs), and positive controls (known reactive substrates).

- Environmental Factors : Monitor oxygen/moisture levels using Schlenk lines or gloveboxes, as amine-ketone systems are prone to oxidation/hydrolysis .

- Data Triangulation : Cross-validate results using multiple techniques (e.g., TLC, GC-MS, and kinetic assays) to rule out artifacts .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer :

- Hypothesis Testing : Replicate conflicting studies under identical conditions (catalyst loading, solvent, temperature). Use DOE (Design of Experiments) to isolate variables like trace metal impurities or substrate purity .

- Advanced Characterization : Employ X-ray crystallography to confirm stereochemistry of intermediates. Computational modeling (DFT) can elucidate electronic effects influencing enantioselectivity .

- Meta-Analysis : Systematically review literature to identify trends (e.g., solvent polarity correlating with ee%) and propose mechanistic refinements .

Q. What strategies can mitigate degradation of this compound during long-term stability studies?

- Methodological Answer :

- Degradation Pathways : Identify via accelerated stability testing (40°C/75% RH for 6 months). LC-MS can detect oxidation products (e.g., imines) or hydrolysis byproducts.

- Stabilization : Add antioxidants (BHT) or chelating agents (EDTA) to formulations. Lyophilization or storage under vacuum reduces hydrolytic degradation .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard conditions .

Data Presentation and Validation

Q. How to structure a research paper on this compound to meet academic rigor?

- Methodological Answer :

- Sections : Follow IMRAD (Introduction, Methods, Results, Discussion). In Methods, detail synthetic procedures, instrumentation (e.g., NMR field strength), and statistical tests (e.g., ANOVA for replicate analyses) .

- Data Tables : Include comparative spectral data (e.g., δH values across solvents) and kinetic parameters (kobs, activation energy).

- Ethical Reporting : Disclose all methodological limitations (e.g., low yields in specific steps) and conflicts (e.g., funding sources) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.